Journal Name:Dalton Transactions
Journal ISSN:1477-9226
IF:4.569
Journal Website:http://pubs.rsc.org/en/journals/journalissues/dt
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1877
Publishing Cycle:Weekly
OA or Not:Not
2003, A Double Dalton Celebration
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/B311388B
The first page of this article is displayed as the abstract.
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Organometallic chemistry and catalysis †
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/B311889D
At Dalton Discussion No. 6, held in York in September 2003, papers were presented on the uses of organometallic chemistry in bond activation, materials, modelling catalytic intermediates, enzymes and catalysis. In addition, new techniques for studying organometallic reactions were described.
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Dalton Discussion No. 7: Ionic and electronic properties of solids
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/B413656J
The first page of this article is displayed as the abstract.
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Dalton Transactions: A celebration year
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/B211852C
Professors David Cole-Hamilton, Scientific Editor, and John Arnold, Associate Editor for the Americas, highlight some of Dalton Transactions' latest achievements and innovations, and the benefits of publishing with the Editorial Office in Berkeley. This year the Journal celebrates the 200th anniversary of John Dalton's investigations which led to the determination of atomic weights.
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Happy New Year from Dalton Transactions!
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/B315362M
The first page of this article is displayed as the abstract.
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Dalton Transactions selected for Index Medicus/MEDLINE
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/B410707C
The first page of this article is displayed as the abstract.
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Limited energy migration and circumscribed multiphonon relaxation produced non-concentration quenching in a novel dazzling red-emitting phosphor†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02298F
White LED applications are still constrained by extremely efficient narrow band red emitting phosphors. Meanwhile, the concentration quenching induced by energy migration is the main reason that limits the emission intensity of a red emitting phosphor. Therefore, developing a novel red emitting material with energy migration limitations seems necessary. Here, we proposed and realized the non-concentration quenching doping of Eu3+ ions in a Sr9Y2−2xW4O24:xEu3+ (0 ≤ x ≤ 1.0) phosphor for the first time by means of host preferential selection. By clearly investigating the crystal structure and luminescence kinetics, the long-distance between the nearby Eu3+ ions and the low phonon energy are the main reasons that suppress the energy migration and the cross-relaxation among Eu3+ ions. These advantages result in a high internal (90.47%) and external quantum efficiency (42.1%) of Sr9Eu2W4O24. With the help of the Judd–Ofelt theory and the large value of oscillator strength Ω2, Eu3+ ions are verified to occupy the non-symmetric lattice site with high color purity (94.4%). In addition, only 5.2% emission intensity loss at 140 °C can guarantee its application in LED devices. Moreover, the SYWO:Eu3+ phosphor has high thermal tolerance, high color stability, excellent moisture resistance and superior physical/chemical stability, and thus has broad practical spectral application prospects. The prepared WLED shows superior performance, and the calculated NTSC values are as high as 101.8% and 104.7%, respectively. For comparison, the optical performances of the Sr9Y2W4O24:Eu3+ phosphor outperform those of the standard commercial red phosphors, Y2O3:Eu3+ and Y2O2S:Eu3+, and almost match that of K2MnF6. These results may pave the way for fresh approaches to the study of high-performance Eu3+-activated phosphors.
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Enhanced catalysis of a vanadium-substituted Keggin-type polyoxomolybdate supported on the M3O4/C (M = Fe or Co) surface enables efficient and recyclable oxidation of HMF to DFF†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02935B
In the reaction of oxidizing 5-hydroxymethylfurfural (HMF), attaining high efficiency and selectivity in the conversion of HMF into DFF presents a challenge due to the possibility of forming multiple products. Polyoxometalates are considered highly active catalysts for HMF oxidation. However, the over-oxidation of products poses a challenge, leading to decreased purity and yield. In this work, metal–organic framework-derived Fe3O4/C and Co3O4/C were designed as carriers for the vanadium-substituted Keggin-type polyoxomolybdate H5PMo10V2O40·35H2O (PMo10V2). In this complex system, spinel oxides can effectively adsorb HMF molecules and cooperate with PMo10V2 to catalyze the aerobic oxidation of HMF. As a result, the as-prepared PMo10V2@Fe3O4/C and PMo10V2@Co3O4/C catalysts can achieve efficient conversion of HMF into DFF with almost 100% selectivity. Among them, PMo10V2@Fe3O4/C exhibits a higher conversion rate (99.1%) under milder reaction conditions (oxygen pressure of 0.8 MPa). Both catalysts exhibited exceptional stability and retained their activity and selectivity even after undergoing multiple cycles. Studies on mechanisms by in situ diffuse reflectance infrared Fourier transform spectroscopy and X-ray photoelectron spectroscopy revealed that the V5+ and Mo6+ in PMo10V2, together with the metal ions in the spinel oxides, act as active centers for the catalytic conversion of HMF. Therefore, it is proposed that PMo10V2 and M3O4/C (M = Fe, Co) cooperatively catalyze the transformation of HMF into DFF via a proton-coupled electron transfer mechanism. This study offers an innovative approach for designing highly selective and recyclable biomass oxidation catalysts.
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Synthesis, structure and characterization of Cd2TeO3Cl2 with unprecedented [Cd2O6Cl4] octahedral dimers†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02515B
A new mixed anionic compound Cd2TeO3Cl2 with unprecedented [Cd2O6Cl4] octahedral dimers has been synthesized, and millimeter-scale single crystals of Cd2TeO3Cl2 have been grown by the vertical Bridgman method with CdCl2 as the flux. Cd2TeO3Cl2 crystallizes in the centrosymmetric P (no. 2) space group, and shows a mixed cationic layer structure constituted by distorted [TeO3] motifs, mixed anionic [Cd2O6Cl4] chains, and [Cd2O6Cl4] octahedral dimers. Experimental and theoretical results show that Cd2TeO3Cl2 is a direct band gap compound with an experimental band gap of ∼4.25 eV. Meanwhile, the compound has good optical transmittance in the 3–5 μm atmospheric window. The results indicate that Cd2TeO3Cl2 could be used as a promising mid-IR window material, and could enrich the chemical and structural diversity of oxides.
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Color-controlled nonstoichiometric spinel-type cobalt gallate nanopigments prepared by supercritical hydrothermal synthesis†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT03086E
Spinel-type inorganic pigments with intensive color and chemical/thermal stability are showing extensive applications that could be further broadened by color manipulation and improvement of the material properties through nanosizing. In this study, we report the supercritical hydrothermal synthesis of nonstoichiometric spinel-type cobalt gallate nanoparticles (Co–Ga NPs) with controlled color. Without the conventional calcination procedure, NPs with greenish-blue, blue, and yellowish-green colors were synthesized from precursor solutions at pH 7, 9, and 11, respectively, with a low Co/Ga molar ratio of 0.25. X-ray diffraction, scanning/transmission electron microscopy, and inductively coupled plasma-atomic emission spectroscopy methods suggest that the products were spinel-type cobalt gallate NPs with high crystallinity and a nonstoichiometric composition. Based on an X-ray absorption fine structure investigation, the prepared nonstoichiometric Co–Ga NPs were found to have different cationic configurations from stoichiometric CoGa2O4 produced by a solid-state reaction during calcination. Meanwhile, the degrees of distortions at tetrahedral and octahedral sites in the NPs were evaluated by Raman spectroscopy. In particular, nonstoichiometric Co–Ga NPs with a blue color were prepared without calcination for the first time and were found to have lower tetrahedral cobalt occupancy but comparable octahedral cobalt occupancy and larger polyhedral distortions at tetrahedral sites when compared to calcined CoGa2O4. We also discuss strategies that could realize Co–Ga NPs with a more brilliant blue color using the present technique based on an investigation of the growth process.
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Azaacene containing iridium(iii) phosphors: elaboration of the π-conjugation effect and application in highly efficient solution-processed near-infrared OLEDs†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02629A
Azaacenes have attracted wide research interest due to their tremendous potential in organic electronics. However, near-infrared (NIR) light-emitting iridium(III) phosphors bearing azaacene derivatives are rarely investigated. In this contribution, two solution-processable heteroleptic iridium(III) complexes, namely DBPzIr and PPzIr, are rationally designed and synthesized, and they contain a rigid phenanthrene- or pyrene-fused diazaacene core and two peripheral groups of 4-tert-butyl-phenyl attached at the 12,13-positions in the core, respectively. The effects of the diazaacene core and appending groups on the optoelectronic properties of both complexes are systematically investigated. A dramatically red-shifted NIR emission peak at 789 nm with a photoluminescence quantum yield (PLQY) of 14% is observed in PPzIr compared with the 746 nm emission with a PLQY of 40% in DBPzIr. Taking advantage of their photophysical properties, the solution-processed device doped with DBPzIr achieves a maximum external quantum efficiency (EQEmax) of 8.00% with a radiance of 54 866 mW Sr−1 m−2 at 716 nm and the device doped with PPzIr exhibits a significantly red-shifted emission at 772 nm with an EQEmax of 3.53%. The achieved device performance is among the best values in the reported NIR-OLEDs based on iridium(III) complexes via a solution process at the same color gamut. Our study indicates that the reasonable collocation of the rigid diazaacene chelating core and flexible peripheral groups in the iridium(III) complex is of great significance in designing highly efficient NIR emitters.
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Rational design of efficient photosensitizers based on cyclometalated iridium(iii) complexes with 2-arylbenzimidazole and aromatic 1,3-diketone ligands†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02789A
A judicious selection of substituents in cyclometalating 2-arylbenzimidazoles and an ancillary aromatic 1,3-diketone enabled the creation of heteroleptic iridium(III) complexes demonstrating strong light absorption up to 500 nm (ε ≈ 10 000–12 000 M−1 cm−1). The complexes, which were studied by various spectroscopic techniques, single-crystal X-ray diffraction and cyclic voltammetry, displayed tunable absorption maxima depending on the nature of substituents and their positions. The experimental study was corroborated by quantum chemical calculations, which showed an increased contribution of intraligand charge transfer transitions to the visible light absorption in the case of complexes containing electron-withdrawing substituents in the ligands. Despite being of high intensity, some of these transitions are responsible for the formation of the excited states located at large distances from the ‘anchoring’ fragment incorporated in the ancillary ligand. In turn, incorporation of electron-donating substituents at the para-position to the Ir–C bonds increases the number of excited states located on the ancillary ligand. The destabilization of the HOMO, which is caused by the increase in the electron-donating ability of the substituents in the metalated rings, translated into negative shifts of the Ir4+/Ir3+ redox potential, affecting, in some cases, the degree of electrochemical reversibility of the complexes. Several complexes having strong light-harvesting characteristics and undergoing reversible oxidation in the appropriate potential range were used for coating the TiO2 photoanodes, which reached an efficiency of 2.15% upon irradiation with the standard AM 1.5 spectrum.
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Positioning hydrogen reaction sites by constructing CdS/CoNiMoS4 heterojunctions for efficient photocatalytic hydrogen evolution†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02843G
The high gravimetric energy density of hydrogen makes it an ideal chemical fuel to address the issues of fossil fuel depletion and environmental pollution. Even though transition metal sulfides (TMSs) have been extensively investigated as substitutes for noble metals, their effectiveness is still doubtful for practical applications. Herein, we introduce a facile and general strategy to fabricate heterojunctions with CdS nanorods and a multimetallic transition metal sulfide (CoNiMoS4) for enhanced photocatalytic activity. The CdS/CoNiMoS4 heterojunction will serve as a dual-function photocatalyst with enhanced visible light absorption capability offered by CdS and high charge transfer efficiency provided by CoNiMoS4 nanostructures. Moreover, CdS/CoNiMoS4 nanostructures exhibit the best photocatalytic performance to generate H2 with an amount of 31.9 mmol g−1 h−1, with a distinguished stability for over 25 h. This synthetic approach may offer a new strategy to create diverse heterojunctions with Earth-abundant multimetallic components, which may broaden their scope of application in catalysis.
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Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT90201C
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N-Coordinated tellurenium(ii) and telluronium(iv) cations: synthesis, structure and hydrolysis†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02404K
A set of N-coordinated tellurium(II) compounds containing either C,N-chelating ligands CNR (where CN = 2-(RNCH)C6H4, R = tBu or Dipp; Dipp = 2,6-iPr2C6H3) or N,C,N pincer ligands NCNR (where NCN = 2,6-(RNCH)2C6H4, R = tBu or Dipp) were synthesized. In the case of C,N-chelated compounds, the reaction of CNDippLi with Te(dtc)2 (where dtc = Et2NCS2) in a 1 : 1 molar ratio smoothly provided the carbamate CNDippTe(dtc) which upon treatment with 2 eq. of HCl provided the chloride CNDippTeCl. In contrast, the analogous conversion of NCNRLi with Te(dtc)2 surprisingly furnished ionic bromides [NCNRTe]Br as a result of the exchange of dtc by Br coming from nBuBr present in the reaction mixture. Furthermore, the reaction of CNDippTeCl or [NCNRTe]Br with silver salts AgX (X = OTf or SbF6) provided the expected tellurenium cations [CNDippTe]SbF6 and [NCNRTe]X. To further increase the Lewis acidity of the central atom, the oxidation of selected compounds with 1 eq. of SO2Cl2 was examined yielding stable compounds [CNtBuTeCl2]X and [NCNtBuTeCl2]X. The oxidation of the Dipp substituted compounds proved to be more challenging and an excess of SO2Cl2 was necessary to obtain the oxidized products [CNDippTeCl2]SbF6 and [NCNDippTeCl2]SbF6, which could solely be characterized in solution. Compounds [CNtBuTeCl2]OTf and [NCNtBuTeCl2]OTf were shown to undergo a controlled hydrolysis to the corresponding telluroxanes. All compounds were studied by multinuclear NMR spectroscopy in solution and for selected compounds solid state 125Te NMR spectroscopy and single-crystal X-ray diffraction analysis were performed. The Lewis acidity of the studied cations was examined by the Gutmann–Beckett method using Et3PO as the probing agent. The Te–N chalcogen bonding situation of selected compounds has also been examined computationally by a set of real-space bonding indicators.
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Compositionally engineered Cd–Mo–Se alloyed QDs toward photocatalytic H2O2 production and Cr(vi) reduction with a detailed mechanism and influencing parameters†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02555A
With the exceptional advantages of safety, greenness, and low cost, photocatalytic H2O2 generation has kindled a wonderful spark, although being severely hampered by the terrible photoinduced exciton recombination, migration, and surface decomposition. Here, employing reflux method, the Cd–Mo–Se quantum dots of varying molar ratios of Cd and Mo were synthesized using thioglycolic acid as the capping ligand to regulate their growth. This type of metal alloying promotes rapid charge migration, improves light harvesting, and reduces the rate of charge recombination. The improved optoelectronic properties and boosted activity of Cd-rich ternary CMSe-1 QDs led to the observed exceptional photocatalytic H2O2 yield of 1403.5 μmol g−1 h−1 (solar to chemical conversion efficiency, 0.27%) under visible light, outperforming the other ternary and Se-based QD photocatalysts. Additionally, CMSe-1 shows 93.6% (2 h) hazardous Cr(VI) photoreduction. The enhanced catalytic performance of CMSe-1 corresponds to effective charge carrier separation and transfer efficiency, well supported by PL, TRPL, and electrochemical measurements. Photocatalytic H2O2 production was also studied under varying experimental conditions and the scavenger test suggests a superoxide radical intermediate 2-step single electron reduction pathway. The catalyst-assisted Cr(VI) reduction is substantiated by the zero-order kinetics as well as the determination of the pHPZC value. The catalyst can be employed for a maximum of four times while retaining its activity, according to the photostability and reusability test outcomes. This research presents interesting approaches for producing ternary QDs and modified systems for efficient photocatalytic H2O2 production and Cr(VI) reduction.
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Controlled synthesis of photoresponsive bismuthinite (Bi2S3) nanostructures mediated through a new 1D bismuth-pyrimidylthiolate coordination polymer as a molecular precursor†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02143B
Bismuthinite (Bi2S3) nanostructures have garnered significant interest due to their appealing photoresponsivity which has positioned them as an attractive choice for energy conversion applications. However, to utilize their full potential, a simple and economically viable method of preparation is highly desirable. Herein, we present the synthesis and characterization including structural elucidation of a new air- and moisture-stable bismuth-pyrimidylthiolate complex. This complex serves as an efficient single-source molecular precursor for the facile preparation of phase-pure Bi2S3 nanostructures. Powder X-ray diffraction (PXRD), Raman spectroscopy, electron dispersive spectroscopy (EDS) and electron microscopy techniques were used to assess the crystal structure, phase purity, elemental composition and morphology of the as-prepared nanostructures. This study also revealed the profound effects of temperature and growth duration on the crystallinity, phase formation and morphology of nanostructures. The optical band gap of the nanostructures was tuned within the range of 1.9–2.3 eV, which is blue shifted with respect to the bulk bandgap and suitable for photovoltaic applications. Liquid junction photo-electrochemical cells fabricated from the as-prepared Bi2S3 nanostructure exhibit efficient photoresponsivity and good photo-stability, which project them as promising candidates for alternative low-cost photon absorber materials.
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Topochemical and phase transformation induced Co9S8/NC nanosheets for high-performance sodium-ion batteries†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02449K
In this paper, a cobalt-based sulfide nanosheet structure (Co9S8/NC) was successfully synthesized by topochemical and phase transformation processes from a dodecahedral cobalt-based imidazole skeleton (ZIF-67) as a self-template. The 2D sheet structure facilitates full contact of electrode materials with the electrolyte and shortens the diffusion distance for electrons and ions. In addition, the nitrogen-doped carbon framework derived from ZIF-67 promotes electron transfer and provides a reliable skeleton to buffer volume expansion during discharging and charging. Finally, Co9S8/NC exhibits excellent rate capability and stable cycling performance for the anode of a sodium ion battery, delivering a specific capacity remaining at 530 mA h g−1 after 130 cycles at a current density of 1 A g−1.
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Double–single-atom MoCu-embedded porous carbons boost the electrocatalytic N2 reduction reaction†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02813E
NH3 is an essential ingredient of chemical, fertilizer, and energy storage products. Industrial nitrogen fixation consumes an enormous amount of energy, which is counter to the concept of carbon neutrality, hence eNRR ought to be implemented as a clean alternative. Herein, we propose a double–single-atom MoCu-embedded porous carbon material derived from uio-66 (MoCu@C) by plasma-enhanced chemical vapor deposition (PECVD) to boost eNRR capabilities, with an NH3 yield rate of 52.4 μg h−1 gcat.−1 and a faradaic efficiency (FE) of 27.4%. Advanced XANES shows that the Mo active site receives electrons from Cu, modifies the electronic structure of the Mo active site and enhances N2 adsorption activation. The invention of rational MoCu double–single-atom materials and the utilization of effective eNRR approaches furnish the necessary building blocks for the fundamental study and practical application of Mo-based materials.
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A well-dispersed OV-NiCo2O4 nanosphere modified separator for Li–S batteries†
Dalton Transactions ( IF 4.569 ) Pub Date : , DOI: 10.1039/D3DT02683C
The commercialization of lithium–sulfur batteries is facing great challenges, such as the “shuttle effect” and the poor conductivity of sulfur and Li2S2/Li2S, so it is extremely important to design new separator-modified materials with fast charge transfer capability and effective immobilization of polysulfides (LiPSs) to facilitate their conversion to address these challenges. In this paper, we propose a simple way to synthesize NiCo2O4 nanospheres containing oxygen vacancies (OV-NiCo2O4 NSs) and thus modify the separator. The synthesized OV-NiCo2O4 NSs accelerated the conversion of LiPSs through strong chemical interactions. In addition, the introduction of oxygen vacancies provided more active sites for LiPSs, which improved the electron conduction rate and accelerated the ion transport. Based on the above advantages, the battery with an OV-NiCo2O4 modified separator showed excellent electrochemical performance (the initial capacity of the battery was 801 mA h g−1 at 0.5 C, the specific capacity of discharge was maintained at 695 mA h g−1 after 500 cycles, and the capacity retention rate was as high as 87%).
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35246
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.60 135 Science Citation Index Science Citation Index Expanded Not
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